2-Methyl-2-azaspiro[3.3]heptan-6-ol

Catalog No.
S13526203
CAS No.
2297192-11-9
M.F
C7H13NO
M. Wt
127.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-2-azaspiro[3.3]heptan-6-ol

CAS Number

2297192-11-9

Product Name

2-Methyl-2-azaspiro[3.3]heptan-6-ol

IUPAC Name

2-methyl-2-azaspiro[3.3]heptan-6-ol

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

InChI

InChI=1S/C7H13NO/c1-8-4-7(5-8)2-6(9)3-7/h6,9H,2-5H2,1H3

InChI Key

XSWAXDRQSHCZFK-UHFFFAOYSA-N

Canonical SMILES

CN1CC2(C1)CC(C2)O

2-Methyl-2-azaspiro[3.3]heptan-6-ol is a spirocyclic compound characterized by its unique structure, which includes a nitrogen atom and a hydroxyl group within a bicyclic framework. The molecular formula for this compound is C7H13NC_7H_{13}N, and it has a molecular weight of approximately 113.19 g/mol. The spirocyclic nature of the compound contributes to its distinctive chemical properties, making it a subject of interest in various fields such as medicinal chemistry and materials science.

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The nitrogen atom in the compound can undergo reduction to yield secondary or tertiary amines, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The hydroxyl group can be substituted with other functional groups, including halides or alkyl groups, facilitated by reagents like thionyl chloride or phosphorus tribromide.

These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for the formation of various derivatives.

Research indicates that 2-Methyl-2-azaspiro[3.3]heptan-6-ol exhibits potential biological activity through its interaction with specific molecular targets such as enzymes and receptors. Its spirocyclic structure enhances binding affinity and selectivity, which may modulate biological pathways effectively. This makes it a candidate for further investigation in drug design, particularly as a bioisostere that mimics natural compounds.

The synthesis of 2-Methyl-2-azaspiro[3.3]heptan-6-ol typically involves cyclization reactions starting from suitable precursors. One common method includes:

  • Cyclization of 1,3-bis-electrophiles with 1,1-bis-nucleophiles: For instance, reacting 1,3-dibromo-2-propanol with ammonia under basic conditions can yield the desired spirocyclic compound.
  • Optimization for Industrial Production: On a larger scale, industrial production may utilize continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability while maximizing yield and purity.

2-Methyl-2-azaspiro[3.3]heptan-6-ol has diverse applications:

  • Chemistry: Serves as a building block for synthesizing complex molecules and as a ligand in coordination chemistry.
  • Biology: Investigated for its potential therapeutic applications, including analgesic or anesthetic effects.
  • Industry: Utilized in developing new materials and as a precursor for specialty chemicals.

Studies on the interactions of 2-Methyl-2-azaspiro[3.3]heptan-6-ol with biological targets are ongoing. Its mechanism of action involves binding to specific enzymes or receptors, potentially influencing various biochemical pathways. These interactions are crucial for understanding its pharmacological properties and therapeutic potential.

Several compounds share structural similarities with 2-Methyl-2-azaspiro[3.3]heptan-6-ol:

Compound NameKey Features
1-Azaspiro[3.3]heptaneLacks the hydroxyl group
2-Oxa-6-azaspiro[3.3]heptaneContains an oxygen atom instead of hydroxyl
2-Azaspiro[3.3]heptane-6-carboxylic acidHas a carboxylic acid group

Uniqueness

What distinguishes 2-Methyl-2-azaspiro[3.3]heptan-6-ol is its combination of both a nitrogen atom and a hydroxyl group within its spirocyclic structure. This unique feature imparts distinct chemical and biological properties that are not present in similar compounds, making it valuable in research and application across various domains.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

127.099714038 g/mol

Monoisotopic Mass

127.099714038 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

Explore Compound Types